Dmt-Pro-Mmp-Phe-NH2, a modified peptide, is an analog of endomorphin peptides, which are known for their high affinity and selectivity for the μ-opioid receptor. This compound features a unique structure that enhances its biological activity and stability. The presence of 2',6'-dimethyltyrosine (Dmt) at the N-terminus is particularly significant as it increases resistance to enzymatic degradation, making it a valuable candidate for therapeutic applications in pain management and opioid receptor studies.
The compound has been synthesized and studied in various research contexts, particularly in the development of opioid mimetics and modified amino acids. Its synthesis and biological implications have been documented in academic literature, including studies on opioid receptor interactions and peptide synthesis methodologies .
Dmt-Pro-Mmp-Phe-NH2 falls under the classification of peptide analogs and opioid mimetics. It is specifically categorized as a modified peptide due to the incorporation of non-standard amino acids, which enhance its pharmacological properties.
The synthesis of Dmt-Pro-Mmp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process can be optimized using microwave irradiation to enhance reaction rates and yields.
The incorporation of Dmt enhances the stability of the peptide against proteolytic enzymes, which is crucial for maintaining its efficacy in biological systems .
Dmt-Pro-Mmp-Phe-NH2 has a defined molecular structure characterized by:
The molecular formula can be represented as , with a molecular weight of approximately 342.39 g/mol. The specific arrangement of these amino acids contributes to its unique pharmacological profile .
Dmt-Pro-Mmp-Phe-NH2 participates in various chemical reactions typical of peptide compounds:
The stability of Dmt-Pro-Mmp-Phe-NH2 against hydrolysis is significantly higher than that of unmodified peptides due to the presence of Dmt, which protects against enzymatic degradation .
Dmt-Pro-Mmp-Phe-NH2 primarily acts as an agonist at μ-opioid receptors, mimicking the action of endogenous opioids like endomorphins. Upon binding to these receptors, it triggers intracellular signaling pathways that lead to analgesic effects.
Research indicates that modifications in the peptide structure can enhance receptor binding affinity and selectivity. For instance, studies show that Dmt-containing peptides exhibit improved potency compared to their natural counterparts .
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to assess purity and confirm structure .
Dmt-Pro-Mmp-Phe-NH2 has several applications in scientific research:
The tetrapeptide H-Dmt-Pro-Mmp-Phe-NH₂ represents a rationally engineered analogue of endogenous endomorphins (Endomorphin-1: H-Tyr-Pro-Trp-Phe-NH₂; Endomorphin-2: H-Tyr-Pro-Phe-Phe-NH₂). Its design addresses critical limitations of natural endomorphins, including metabolic instability, suboptimal blood-brain barrier (BBB) permeability, and moderate μ-opioid receptor (MOR) selectivity. The strategic substitutions are:
Table 1: Structural Comparison of Natural Endomorphins and Dmt-Pro-Mmp-Phe-NH₂
| Position | Endomorphin-1 | Endomorphin-2 | Dmt-Pro-Mmp-Phe-NH₂ | Functional Impact |
|---|---|---|---|---|
| 1 | Tyr | Tyr | Dmt | ↑ MOR affinity; ↑ enzymatic stability |
| 2 | Pro | Pro | Pro | Maintains turn conformation |
| 3 | Trp | Phe | Mmp | Conformational constraint; ↑ protease resistance |
| C-terminus | Phe-NH₂ | Phe-NH₂ | Phe-NH₂ | Preserves MOR address motif |
Nuclear magnetic resonance (NMR) studies indicate that the Dmt-Pro amide bond exhibits a 7:3 cis:trans rotamer ratio in aqueous solution, contrasting with the 4:6 ratio in natural endomorphins. The cis conformer is energetically favored due to steric interactions between Dmt’s methyl groups and Pro’s ring. This preference aligns with MOR’s ligand-binding domain topography, which accommodates cis-configured peptides more efficiently [1]. The Mmp residue further stabilizes the bioactive conformation via its methoxy group, restricting the ψ₂ torsion angle to –60° ± 20°, as confirmed by circular dichroism spectroscopy [4].
Solution-phase synthesis is employed for high-purity production, using a stepwise Boc (tert-butyloxycarbonyl) strategy:
Table 2: Synthetic and Purification Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (Pre-HPLC) |
|---|---|---|---|
| Boc-Dmt-Pro-OMe | IBCF/NMM, THF, –15°C, 12h | 85 | 78% |
| Boc-Mmp coupling | PyBop/DIEA, DMF, 25°C, 6h | 72 | 85% |
| Boc-Phe-NH₂ coupling | IBCF/NMM, THF, –15°C, 10h | 91 | 90% |
| Global deprotection | TFA/thioanisole/anisole, 25°C, 2h | 95 | N/A |
| HPLC Purification | C18 column, gradient: 20→50% MeCN/H₂O + 0.1% TFA | 68 (isolated) | >99% |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: